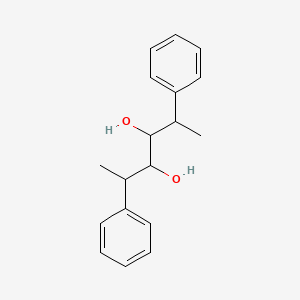
3,4-Hexanediol, 2,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Hexanediol, 2,5-diphenyl- is an organic compound with the molecular formula C18H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by the presence of two phenyl groups attached to the hexanediol backbone, making it a diphenyl derivative. The compound is of interest in various fields of chemistry due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 2,5-diphenyl- can be achieved through multiple-step organic synthesis. One common method involves the reduction of diketones. For instance, the reduction of 2,5-diphenyl-3,4-hexanedione using sodium borohydride (NaBH4) in methanol can yield the desired diol . The reaction is typically carried out at room temperature under stirring conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Hexanediol, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4) in pyridine solution
Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3,4-Hexanediol, 2,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Hexanediol, 2,5-diphenyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
2,5-Diphenyl-1,3-oxazoline: Similar structure but different biological activity.
Uniqueness
3,4-Hexanediol, 2,5-diphenyl- is unique due to its specific diol structure with two phenyl groups, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
251987-92-5 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2,5-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C18H22O2/c1-13(15-9-5-3-6-10-15)17(19)18(20)14(2)16-11-7-4-8-12-16/h3-14,17-20H,1-2H3 |
Clé InChI |
UVFAACDXIDJGHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C(C(C)C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


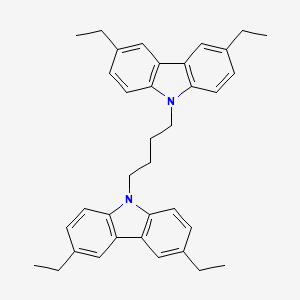
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
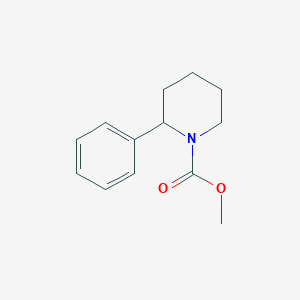

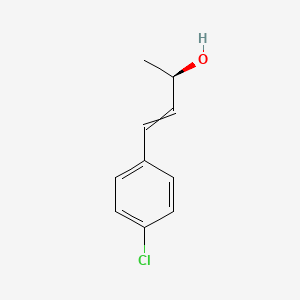
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

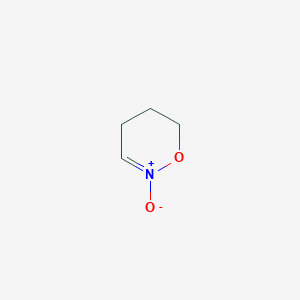
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
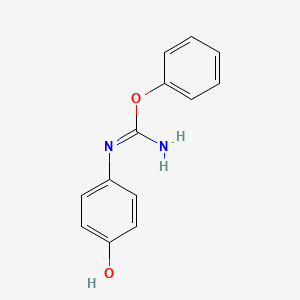
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
